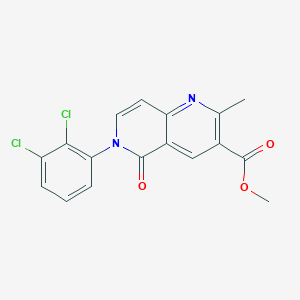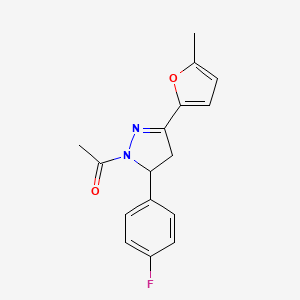![molecular formula C22H23NO B5156327 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, also known as INPP4B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
The mechanism of action of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone involves the inhibition of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, which leads to the accumulation of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) and the subsequent activation of the AKT/mTOR signaling pathway. This activation results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have demonstrated that the compound suppresses tumor growth and metastasis in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone in lab experiments is its specificity towards 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone. This specificity allows for the selective inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
Several future directions for the use of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone in cancer research have been proposed. These include the investigation of its efficacy in combination with other anti-cancer drugs, the development of more soluble analogs, and the exploration of its potential applications in other diseases that involve dysregulation of the PI3K/AKT/mTOR signaling pathway. Additionally, further studies are needed to elucidate the long-term effects of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone involves the reaction of 4-isopropylaniline with 2-naphthaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several research papers, and the purity of the compound has been confirmed through various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone has been shown to be a potent inhibitor of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, a phosphoinositide phosphatase that is overexpressed in several types of cancers. 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Therefore, the inhibition of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone by 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone has the potential to suppress cancer cell growth and proliferation.
Propiedades
IUPAC Name |
1-naphthalen-2-yl-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-16(2)17-9-11-21(12-10-17)23-14-13-22(24)20-8-7-18-5-3-4-6-19(18)15-20/h3-12,15-16,23H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKQVUXDQBWHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yl-3-(4-propan-2-ylanilino)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5156250.png)
![3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5156251.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)
![11-methyl-4-(4-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5156260.png)
![3,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156267.png)

![3-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5156291.png)
![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)
![9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5156314.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-indanecarboxamide](/img/structure/B5156332.png)
![3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156345.png)
![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)

![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)